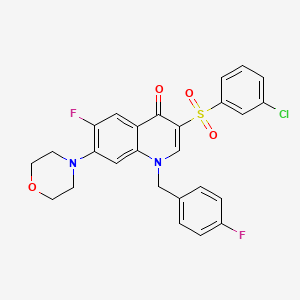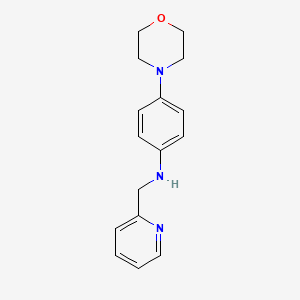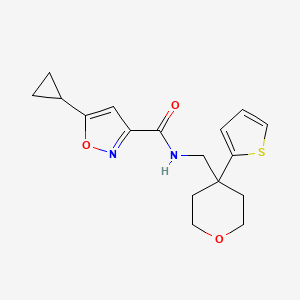
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H21ClF2N2O4S and its molecular weight is 530.97. The purity is usually 95%.
BenchChem offers high-quality 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into similar sulfonamide compounds, like those derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, reveals their potential for antimicrobial applications. A study by Janakiramudu et al. (2017) synthesized sulfonamide and carbamate derivatives that exhibited good to potent antimicrobial activity against various bacterial strains and fungi. The sulfonamide derivatives, in particular, showed potent antifungal activity, demonstrating the potential of sulfonamide structures in developing antimicrobial agents. This suggests that compounds like 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one could have similar applications in combating microbial infections (Janakiramudu et al., 2017).
Cancer Research
In the realm of cancer research, sulfonamide derivatives have been explored for their cytotoxic properties. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and tested them in vitro for their anticancer activity against breast and colon cancer cell lines. One compound, in particular, showed significant potency against breast cancer cell lines, highlighting the potential of sulfonamide compounds in cancer treatment. This indicates that compounds structurally similar to 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one could be valuable in the development of new anticancer agents (Ghorab et al., 2015).
Molecular Docking and Drug Design
Sulfonamide compounds have also been studied for their interactions with biological molecules, which is crucial for drug design. The study by Janakiramudu et al. (2017) included molecular docking studies to predict the affinity and orientation of synthesized compounds at the active enzyme sites, revealing good binding affinities. Such studies are essential for understanding how potential drugs interact with their targets, suggesting that 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one could be a candidate for further drug development processes (Janakiramudu et al., 2017).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF2N2O4S/c27-18-2-1-3-20(12-18)36(33,34)25-16-31(15-17-4-6-19(28)7-5-17)23-14-24(30-8-10-35-11-9-30)22(29)13-21(23)26(25)32/h1-7,12-14,16H,8-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCZWIQRCUUDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)
![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427292.png)
-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B2427293.png)
![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2427294.png)

![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2427298.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2427299.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2427302.png)

![1-[(4-bromophenyl)sulfonyl]-1H-indole](/img/structure/B2427305.png)
![N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2427307.png)
![5-(3,5-Difluoro-phenyl)-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B2427308.png)
![3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2427309.png)